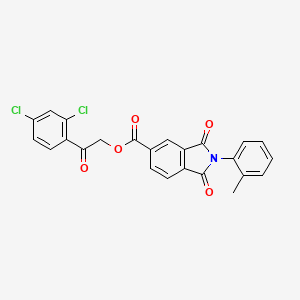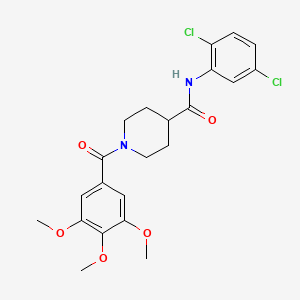![molecular formula C12H14BrNO3 B3666613 5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B3666613.png)
5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid
Übersicht
Beschreibung
5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid: is an organic compound with the molecular formula C12H14BrNO3. This compound is characterized by the presence of a bromine atom, a benzoic acid moiety, and a 2,2-dimethylpropanoyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid typically involves the following steps:
Acylation: The addition of the 2,2-dimethylpropanoyl group to the amino group on the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and acylation reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction rates and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The bromine atom and the 2,2-dimethylpropanoyl group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-5-bromobenzoic acid
- 5-bromo-2-methyl-2-pentene
- 5-bromo-2-chlorobenzoic acid
Uniqueness
5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may lack this functional group and therefore exhibit different chemical behaviors and applications.
Eigenschaften
IUPAC Name |
5-bromo-2-(2,2-dimethylpropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-12(2,3)11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSQMYPHIIGMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3666530.png)


![1-benzyl-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3666555.png)

![2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID](/img/structure/B3666573.png)
![Methyl 4-({[4-(propanoylamino)phenyl]carbonyl}amino)benzoate](/img/structure/B3666581.png)
![N~2~-benzyl-N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3666602.png)

![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3666626.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B3666629.png)

![5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3666641.png)

